
Oxolan-2-ylmethyl 3-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with tetrahydrofurfuryl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxolan-2-ylmethyl 3-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as 3-hydroxypropanoic acid or 3-aminopropanoic acid derivatives can be formed.
Hydrolysis: The primary products are 3-chloropropanoic acid and tetrahydrofurfuryl alcohol.
Applications De Recherche Scientifique
Oxolan-2-ylmethyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Mécanisme D'action
The mechanism of action of oxolan-2-ylmethyl 3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloropropanoic acid: A precursor to oxolan-2-ylmethyl 3-chloropropanoate, used in similar chemical reactions.
Tetrahydrofurfuryl alcohol: Another precursor, used in the synthesis of various esters and other organic compounds.
Uniqueness
This compound is unique due to its combination of a chlorinated propanoic acid moiety and a tetrahydrofuran ring. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
4647-34-1 |
|---|---|
Formule moléculaire |
C8H13ClO3 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H13ClO3/c9-4-3-8(10)12-6-7-2-1-5-11-7/h7H,1-6H2 |
Clé InChI |
GOKMPKJTXRTDFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


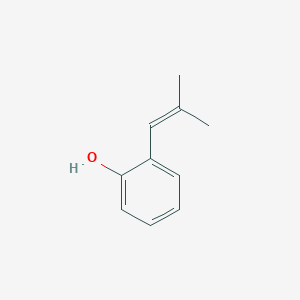
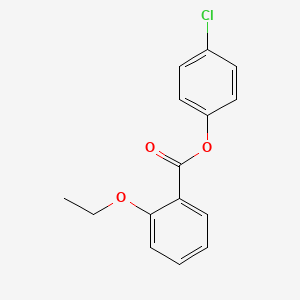
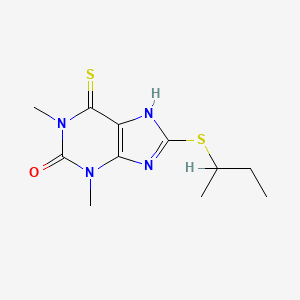



![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
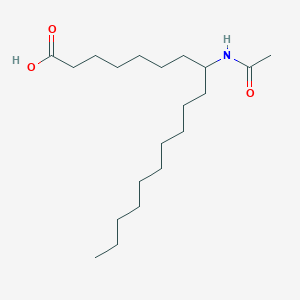
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
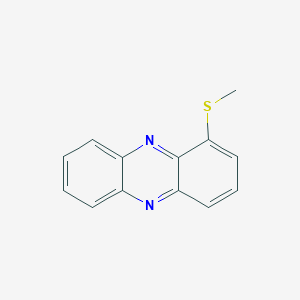

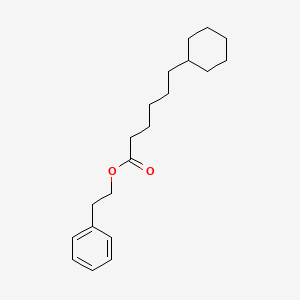
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)

